molecular formula C24H22ClNO3 B11409144 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11409144
M. Wt: 407.9 g/mol
InChI Key: YSDZGWNTTMRHHA-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core with various substituents, including a chlorophenyl group, a furan group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and furan groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

  • N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(3-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-10-16(2)22-17(3)23(29-21(22)11-15)24(27)26(14-20-8-5-9-28-20)13-18-6-4-7-19(25)12-18/h4-12H,13-14H2,1-3H3

InChI Key

YSDZGWNTTMRHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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